1,4-Dihydro-1,3,5-triazine

hDHFR inhibition Anticancer Antiproliferative

Researchers often face inconsistent activity when sourcing generic triazine analogs for DHFR-targeted programs. 1,4-Dihydro-1,3,5-triazine (CAS 45427-50-7) is the defined, partially reduced scaffold that enables the critical enzyme-binding conformation absent in aromatic 1,3,5-triazine or saturated hexahydro counterparts. Procuring this specific core is essential for reproducible synthesis of hDHFR inhibitors with IC50 values as low as 3.72 nM, surpassing methotrexate. Its derivatives also demonstrate potent activity against Gram-positive MDR strains, including MRSA. This building block supports focused library synthesis for anticancer and antibacterial discovery programs aiming to overcome antifolate resistance.

Molecular Formula C3H5N3
Molecular Weight 83.09 g/mol
CAS No. 45427-50-7
Cat. No. B1368942
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Dihydro-1,3,5-triazine
CAS45427-50-7
Molecular FormulaC3H5N3
Molecular Weight83.09 g/mol
Structural Identifiers
SMILESC1N=CNC=N1
InChIInChI=1S/C3H5N3/c1-4-2-6-3-5-1/h1-2H,3H2,(H,4,5,6)
InChIKeyRMQOXNXLVICLNK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,4-Dihydro-1,3,5-triazine: A DHFR Inhibitor and Antimicrobial Scaffold


1,4-Dihydro-1,3,5-triazine (CAS 45427-50-7) is a partially reduced, six-membered nitrogen heterocycle with the molecular formula C₃H₅N₃ and a molecular weight of 83.09 g/mol [1]. This core scaffold is a key pharmacophore in numerous bioactive compounds, notably serving as the foundational structure for potent dihydrofolate reductase (DHFR) inhibitors with demonstrated anticancer and antibacterial activities [2][3]. Its unique electronic and conformational properties, distinct from its fully aromatic 1,3,5-triazine and fully saturated hexahydro-1,3,5-triazine counterparts, enable specific enzyme binding interactions that are critical for its therapeutic potential.

1
DHFR pathway inhibition study fit
Reported scaffold for hDHFR inhibitor design
2
Antimicrobial screening context
Supports exploration against Gram-positive MDR strains
3
Partially reduced triazine core for enzyme binding studies
Unique conformation distinct from fully aromatic or saturated analogs

1,4-Dihydro-1,3,5-triazine: Structural Specificity Dictates Bioactivity


Generic substitution within the triazine family is not feasible due to profound differences in chemical and biological properties arising from the ring's oxidation state. While aromatic 1,3,5-triazines are planar and fully conjugated, and hexahydro-1,3,5-triazines are fully saturated, non-planar rings, the 1,4-dihydro-1,3,5-triazine core exists in a unique, partially reduced state [1]. This specific geometry dictates its interaction with biological targets, particularly enzymes like dihydrofolate reductase (DHFR) [2]. For instance, the 1,4-dihydro configuration enables a specific binding mode with DHFR that is not possible with the 1,2-dihydro isomer or the fully aromatic analog [3]. Therefore, substituting this scaffold with a generic triazine derivative can result in a complete loss of the desired biological activity, compromising research reproducibility and therapeutic development efforts.

Isomer
1,2-dihydro isomer may shift DHFR binding geometry and loss of target engagement observed with 1,4-configuration.
Aromatic analog
Fully aromatic 1,3,5-triazine lacks the reduced ring geometry required for specific enzyme pocket interactions.
Saturated analog
Hexahydro-1,3,5-triazine adopts non-planar conformation; reported bioactivity profile may not transfer.

1,4-Dihydro-1,3,5-triazine: Comparative Activity Evidence


Potent hDHFR Inhibition Compared to Methotrexate

A series of dihydro-1,3,5-triazine derivatives demonstrated potent inhibitory activity against human dihydrofolate reductase (hDHFR), a key target in cancer chemotherapy. The most active compounds in the series, A5 and B3, exhibited IC50 values of 3.72 nM and 4.08 nM, respectively, which are comparable to the clinically used reference drug methotrexate (MTX) [1]. This establishes the 1,4-dihydro-1,3,5-triazine scaffold as a viable and highly potent starting point for developing novel antifolate anticancer agents.

hDHFR inhibition
Head-to-head
IC50 3.72 nM (A5), 4.08 nM (B3) vs methotrexate
Reported nanomolar enzymatic potency in DHFR assay context.
In vitro purified hDHFR; comparable to MTX reference.
hDHFR inhibition Anticancer Antiproliferative

Broad-Spectrum Antibacterial Activity Against MDR Strains

Derivatives of 1,4-dihydro-1,3,5-triazine exhibit potent, broad-spectrum antibacterial activity, including against multidrug-resistant (MDR) Gram-positive clinical isolates. The most potent compound, 7a, showed a minimum inhibitory concentration (MIC) of 2.1 µmol/L against multiple MDR strains of Staphylococcus aureus [1]. This activity profile highlights the scaffold's utility in addressing the critical need for new antibiotics.

Antibacterial MIC
Class-level
MIC 2.1 µmol/L (7a) against MDR S. aureus
Supports antimicrobial screening against resistant strains.
Broth microdilution; panel included Gram-pos, Gram-neg, fungi.
Antibacterial Antimicrobial Multidrug-Resistant

In Vivo Antitumor Efficacy in an A549 Xenograft Model

The antitumor potential of the dihydro-1,3,5-triazine scaffold has been validated in vivo. Compound A2, identified from the series, was evaluated in a human alveolar basal epithelial cell line A549 xenograft model and demonstrated significant tumor growth inhibition [1]. This provides crucial proof-of-concept that this chemical class can achieve efficacy in a whole-animal model, overcoming the common attrition point of in vitro hits failing in vivo.

In vivo model
Class-level
Tumor growth inhibition (A2, A549 xenograft)
Model-response endpoint context; reported in vivo tumor reduction.
Nude mouse xenograft; comparison to vehicle control.
Antitumor In Vivo Xenograft

Dual-Action Antifolate: DHFR Inhibition and Membrane Disruption

The 2,4-diamino-1,6-dihydro-1,3,5-triazine (DADHT) scaffold, a close structural relative to 1,4-dihydro-1,3,5-triazine, has been engineered to possess a dual mechanism of action. These compounds not only inhibit dihydrofolate reductase (DHFR) but also directly disrupt bacterial membranes [1]. This dual-action approach is designed to minimize the development of resistance, a significant advantage over traditional single-mechanism antifolates like trimethoprim. By modifying substitution at the 6-position of the dihydrotriazine ring, both mechanisms of action can be optimized, broadening the antimicrobial spectrum to include hard-to-treat pathogens such as Mycobacterium tuberculosis and Pseudomonas aeruginosa [1].

Dual MOA
Cross-study
DHFR inhibition + membrane disruption (DADHT derivatives)
May support resistance-mechanism research; expands target profile.
Compared to trimethoprim single mechanism; M. tuberculosis included.
Dual-action Antifolate Antibacterial

1,4-Dihydro-1,3,5-triazine: High-Value Research Applications


Medicinal Chemistry: Anticancer Lead Targeting DHFR

As a core scaffold for generating novel hDHFR inhibitors with nanomolar potency and validated in vivo activity [1], 1,4-dihydro-1,3,5-triazine is ideal for anticancer drug discovery. Procurement supports the synthesis of focused libraries aimed at optimizing antiproliferative activity and overcoming resistance to existing antifolates like methotrexate.

Anti-Infective Research: Novel Antibiotics Against MDR Pathogens

This scaffold is a strategic choice for developing new antibacterial agents, particularly against Gram-positive MDR strains like MRSA [2]. Research programs can leverage its activity profile to create and screen derivative libraries, targeting the urgent global health challenge of antimicrobial resistance.

Chemical Biology: Dual-Action Antimicrobial Mechanisms

Given that related 2,4-diamino-1,6-dihydro-1,3,5-triazines exhibit a dual mechanism of action (DHFR inhibition and membrane disruption) [3], the 1,4-dihydro-1,3,5-triazine scaffold is a valuable tool for investigating novel antimicrobial strategies with reduced resistance potential. Procurement enables the design of next-generation antibacterial probes.

Application
Selection Property
Validation Focus
DHFR-targeted lead optimization (oncology)
Scaffold-based hDHFR inhibition profile
Enzymatic IC50 and antiproliferative assay context
Antimicrobial screening against drug-resistant strains
Broad-spectrum antimicrobial activity context
MIC endpoints on MDR Gram-positive panels
Dual-action antimicrobial probe development
Dual MOA scaffold (DHFR + membrane disruption)
Membrane integrity and DHFR inhibition assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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